

Ro 04-6790: A Technical Guide for Researchers

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An In-Depth Review of the Potent and Selective 5-HT6 Receptor Antagonist

Abstract

Ro 04-6790 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Ro 04-6790**. It details its mechanism of action, binding affinity, and in vivo effects, with a focus on its nootropic potential. Furthermore, this document outlines key experimental protocols for studying **Ro 04-6790** and visualizes the associated signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

Ro 04-6790, chemically known as 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide, is a sulfonamide derivative.[2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of Ro 04-6790



Identifier	Value
IUPAC Name	4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide[2]
Molecular Formula	C12H16N6O2S[2]
Molecular Weight	308.36 g/mol [2]
CAS Number	202466-68-0
SMILES	CNC1=CC(=NC(=N1)NC)NS(=O) (=O)C2=CC=C(C=C2)N

Table 2: Physicochemical Properties of Ro 04-6790

Property	Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in DMSO
рКа	Not available

Pharmacological Properties Mechanism of Action

Ro 04-6790 functions as a potent and selective antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase via a Gs protein. As an antagonist, **Ro 04-6790** blocks the binding of the endogenous ligand serotonin (5-HT) to the 5-HT6 receptor, thereby inhibiting the downstream signaling cascade that leads to the production of cyclic AMP (cAMP). Some studies suggest that **Ro 04-6790** may also act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.

Binding Affinity and Selectivity



Ro 04-6790 exhibits high affinity for both rat and human 5-HT6 receptors. It displays significant selectivity for the 5-HT6 receptor over a wide range of other neurotransmitter receptors.

Table 3: Binding Affinity of Ro 04-6790 for 5-HT6 Receptors

Receptor Species	pKi
Rat	7.26
Human	7.35

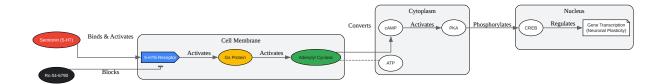
pKi is the negative logarithm of the inhibition constant (Ki).

Ro 04-6790 has been shown to have low affinity (IC50 > 10 μ M) for a panel of other receptors, including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors, highlighting its high selectivity.

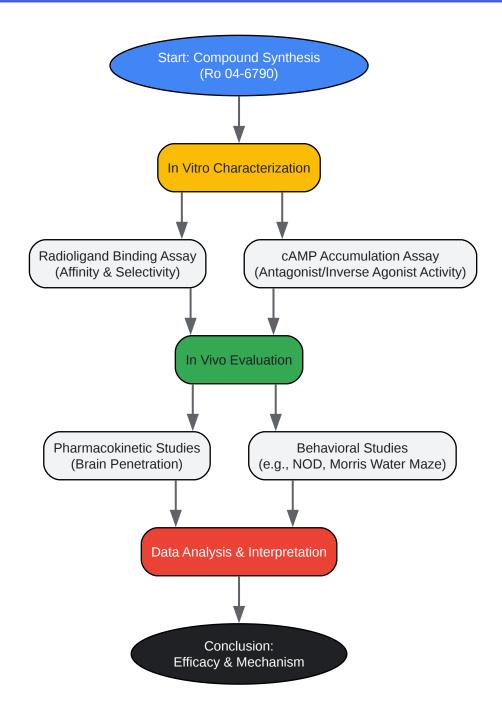
Signaling Pathways

The primary signaling pathway modulated by **Ro 04-6790** is the canonical 5-HT6 receptor-Gs-adenylyl cyclase pathway. Antagonism of this pathway by **Ro 04-6790** prevents the production of cAMP and the subsequent activation of Protein Kinase A (PKA) and phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).









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References



- 1. 5-HT(6) receptor antagonists: lead optimisation and biological evaluation of N-aryl and N-heteroaryl 4-amino-benzene sulfonamides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 04-6790 (PD046583, JELFWSXQTXRMAJ-UHFFFAOYSA-N) [probes-drugs.org]
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